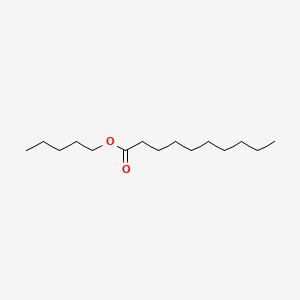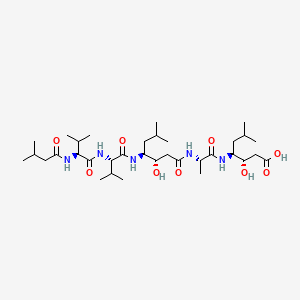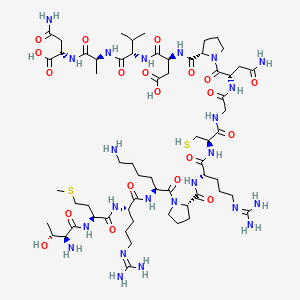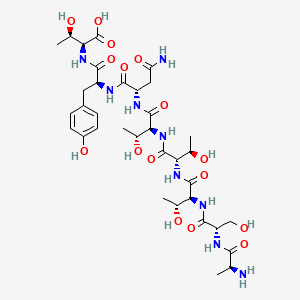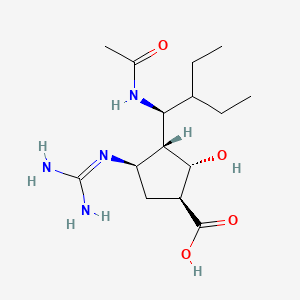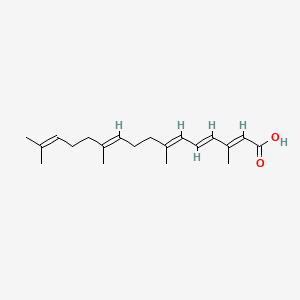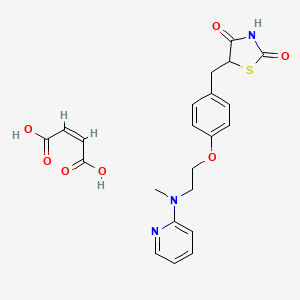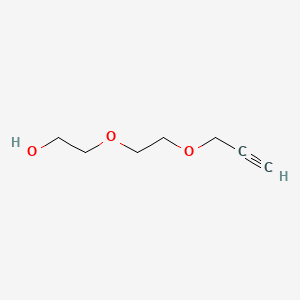
Propargyl-PEG2-OH
Vue d'ensemble
Description
Propargyl-PEG2-OH : est un lieur PROTAC à base de polyéthylène glycol (PEG). Il joue un rôle crucial dans la synthèse de Thalidomide-O-PEG2-propargyl . Ce composé contient un groupe alkyne, ce qui le rend approprié pour les réactions de chimie click.
Applications De Recherche Scientifique
Propargyl-PEG2-OH: finds applications in various fields:
Chemistry: Used for bioconjugation and drug delivery.
Biology: Enables targeted protein degradation via PROTACs.
Medicine: May enhance drug solubility and pharmacokinetics.
Industry: Facilitates the development of novel therapeutics.
Mécanisme D'action
Target of Action
Propargyl-PEG2-OH, also known as 2-(2-prop-2-ynoxyethoxy)ethanol or Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Alkyne group in the compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system plays a crucial role in regulating various cellular processes by degrading proteins. The compound, being a PROTAC linker, can selectively degrade target proteins, thereby affecting the pathways these proteins are involved in .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the parent compound .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that these proteins are involved in, potentially leading to therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions in the environment . Additionally, factors such as pH, temperature, and the presence of other biomolecules can also influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
La voie de synthèse de Propargyl-PEG2-OH implique la fixation du groupe alkyne à un squelette PEG. Les conditions de réaction spécifiques et les méthodes de production industrielle peuvent varier, mais les étapes clés comprennent :
Modification du PEG : Commencer avec une molécule de PEG (polyéthylène glycol) et introduire le groupe propargyle (alkyne) à une extrémité.
Purification : Purifier le composé résultant pour obtenir .
Analyse Des Réactions Chimiques
Propargyl-PEG2-OH : peut participer aux réactions de cycloaddition azide-alkyne catalysées par le cuivre (CuAAc). Les réactifs et les conditions courants comprennent :
Molécules contenant des azides : Réagit avec des molécules contenant des groupes azide.
Catalyseur de cuivre : Nécessite du cuivre comme catalyseur.
Chimie click : Forme une liaison triazole stable.
Les principaux produits formés à partir de ces réactions comprennent des conjugués avec d'autres molécules, telles que les médicaments ou les ligands de ciblage.
4. Applications de la recherche scientifique
This compound : trouve des applications dans divers domaines :
Chimie : Utilisé pour la bioconjugaison et l'administration de médicaments.
Biologie : Permet la dégradation ciblée des protéines via les PROTAC.
Médecine : Peut améliorer la solubilité et la pharmacocinétique des médicaments.
Industrie : Facilite le développement de nouvelles thérapies.
5. Mécanisme d'action
Le mécanisme implique l'utilisation de PROTAC (chimères de ciblage de la protéolyse). Ces molécules se composent de deux ligands reliés par un lieur. Un ligand se lie à une ligase ubiquitine E3, tandis que l'autre cible une protéine spécifique. Le système ubiquitine-protéasome dégrade ensuite sélectivement la protéine cible .
Comparaison Avec Des Composés Similaires
Propargyl-PEG2-OH : se distingue par sa structure à base de PEG et sa fonctionnalité alkyne. Les composés similaires comprennent d'autres lieurs PROTAC et des dérivés de PEG.
Propriétés
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDTFBXUYBZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222513 | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-43-1 | |
| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


